Methyl 6-bromohex-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75424-49-6 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
methyl 6-bromohex-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)5-3-2-4-6-8/h3,5H,2,4,6H2,1H3 |
InChI Key |
FPNAUJBKPOJNRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 6 Bromohex 2 Enoate
Established Retrosynthetic Strategies and Forward Synthesis Pathways
The synthesis of methyl 6-bromohex-2-enoate can be approached through several established disconnections. Retrosynthetic analysis reveals key precursor molecules and the corresponding forward synthesis strategies, which primarily involve the formation of the carbon skeleton followed by the introduction or modification of the necessary functional groups.
Bromination Protocols for Corresponding Carboxylic Acid Derivatives
A common and direct method for the synthesis of haloalkanes is through the bromination of a corresponding alcohol or carboxylic acid. In the context of this compound, this strategy typically involves the preparation of a hydroxylated or carboxylic acid precursor, followed by a bromination step.
One established route involves the bromination of the corresponding unsaturated carboxylic acid, 6-bromohex-2-enoic acid pharmaffiliates.com. Subsequent esterification with methanol (B129727), typically under acidic conditions, would yield the target methyl ester.
Alternatively, and more directly, the synthesis can start from a precursor where the ester functionality is already in place. For instance, the related compound ethyl (E)-6-bromohex-2-enoate (4) has been synthesized from its corresponding hydroxyester, ethyl (E)-6-hydroxyhex-2-enoate (3), using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) researchgate.net. This type of reaction, known as the Appel reaction, is a reliable method for converting primary alcohols to alkyl bromides with inversion of configuration, although stereochemistry at this position is not a factor for this particular precursor.
Table 1: Bromination of Hydroxyester Precursor
| Reactant | Reagents | Product | Yield | Reference |
|---|
The use of molecular bromine (Br₂) and various other bromo-organic compounds are also standard procedures for the bromination of organic compounds, including α,β-unsaturated systems, and represent viable, though potentially less selective, alternatives. sci-hub.se
Multicomponent Coupling Reactions for Olefin and Chain Elongation
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, increasing atom economy and reducing synthetic effort. rug.nlresearchgate.net While a direct one-pot MCR for this compound is not prominently documented, strategies involving coupling reactions to construct the carbon backbone are relevant.
For example, a palladium-catalyzed Suzuki-type cross-coupling protocol has been successfully used to couple arylboronic acids with methyl (E)-4-bromobut-2-enoate, demonstrating the utility of coupling reactions to build upon a related bromo-enoate core researchgate.net. This suggests that a similar strategy could be envisioned where a C2 fragment is coupled to a C4 bromo-containing synthon.
Furthermore, the reactivity of the target compound itself in coupling reactions highlights its synthetic utility. In K₂CO₃-mediated reactions, various 6-bromo-2-hexenoates undergo a sequence of SN2–conjugate addition reactions with active methylene (B1212753) compounds, leading to highly substituted cyclopentane (B165970) derivatives in a formal [4+1] annulation acs.org. This demonstrates the capacity of the C-Br bond and the enoate system to participate in sequential bond-forming events.
A documented synthetic route leading to this compound involves the reaction of 1-bromo-4-pentene with carbon monoxide and methanol chemsrc.com. This represents a carbonylation approach to elongate the carbon chain and install the methyl ester functionality simultaneously.
Table 2: Precursors for this compound Synthesis chemsrc.com
| Precursor | CAS Number |
|---|---|
| 1-bromo-4-pentene | 1119-51-3 |
| Carbon monoxide | 201230-82-2 |
| Methanol | 67-56-1 |
Functional Group Interconversions from Hydroxylated Precursors
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk This is perhaps the most common and reliable method for preparing this compound. The strategy involves synthesizing a stable, hydroxylated precursor, which is then converted to the desired alkyl bromide in a subsequent step.
A key precursor, ethyl (E)-6-hydroxyhex-2-enoate, has been synthesized and subsequently converted to the corresponding bromoester researchgate.netgoogle.com. The conversion of the terminal hydroxyl group to a bromide is a standard transformation. Reagents for this conversion are numerous and include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or the combination of carbon tetrabromide and triphenylphosphine (Appel reaction) ub.eduvanderbilt.edu. The choice of reagent depends on the presence of other sensitive functional groups in the molecule. For an α,β-unsaturated ester, the mild conditions of the Appel reaction are often preferred to avoid potential side reactions.
Advanced Synthetic Transformations and Stereochemical Control
Beyond the fundamental construction of the molecule, advanced synthetic methods can be employed to control the stereochemistry of the olefin or to introduce chirality, leading to valuable enantiomerically enriched building blocks.
Phosphonium (B103445) Ylide-Mediated Olefination in Precursor Synthesis
The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. masterorganicchemistry.comlibretexts.org This reaction is instrumental in the synthesis of precursors to this compound, particularly for establishing the C2-C3 double bond with specific stereochemistry.
A synthetic route to hydroxy-α-sanshool utilizes a Wittig reaction between the phosphonium salt derived from 4-bromobutyl acetate (B1210297) and ethyl 2-oxoacetate to generate a hex-2-enoate structure researchgate.net. This resulting ester is a direct precursor that, after deacetylation and isomerization, yields ethyl (E)-6-hydroxyhex-2-enoate. This hydroxy ester is then brominated to give the target scaffold researchgate.net.
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides, such as those required to form an α,β-unsaturated ester, generally favor the formation of the (E)-alkene organic-chemistry.orgwikipedia.org. This provides a degree of control over the geometry of the double bond in the final product.
Table 3: Example of Wittig Reaction for Precursor Synthesis researchgate.net
| Ylide Precursor | Carbonyl Compound | Product | Yield | E:Z Ratio |
|---|
Note: The initial Z-selectivity is followed by a separate isomerization step to the more stable E-isomer.
Diastereoselective and Enantioselective Methodologies
The development of stereoselective methods allows for the synthesis of specific diastereomers or enantiomers of a target molecule. For this compound, this could involve controlling the geometry of the double bond or introducing stereocenters elsewhere in the molecule.
Research has shown that the reactions of 4-substituted 6-bromo-2-hexenoates can proceed with high diastereoselectivity. For example, the reaction of (E)-ethyl 4-benzyl-6-bromo-2-hexenoate with various active methylene compounds yields trisubstituted cyclopentanes with high trans-diastereoselectivity at the newly formed stereocenters acs.org. This indicates that the stereochemistry of the starting hexenoate can influence the outcome of subsequent transformations.
While specific enantioselective syntheses of this compound are not widely reported, the principles of asymmetric synthesis can be applied. For instance, enantioselective bromolactonization reactions of δ-unsaturated carboxylic acids have been developed using chiral organocatalysts, yielding bromolactones with high enantiomeric excess sci-hub.se. A similar strategy, involving an asymmetric bromination or an asymmetric olefination to construct a chiral precursor, could potentially be adapted to produce enantiomerically enriched this compound or its derivatives. The synthesis of a related chiral building block, diphenylmethyl (1′R,3S,5R,6S)-6-bromo-6-(l′-hydroxyethyl)penicillanate, via a diastereoselective Grignard-promoted coupling highlights the feasibility of achieving high stereocontrol in complex systems containing a bromo-substituted core researchgate.net.
Synthetic Challenges and Future Perspectives in Target Molecule Access
Despite the existence of viable synthetic routes, the preparation of this compound is not without its challenges. These challenges primarily revolve around stereoselectivity, purification, and the sustainability of the reagents used.
Purification of the final product presents another hurdle, particularly for the Wittig-based route. The removal of triphenylphosphine oxide byproduct is a well-known difficulty in organic synthesis and can complicate the isolation of the target ester. researchgate.netresearchgate.net Furthermore, side reactions, such as the formation of dibrominated species during bromination steps, can lead to impurities that are challenging to separate from the desired product. rsc.org
Future perspectives in the synthesis of this compound will likely focus on overcoming these challenges through the development of novel catalytic systems. The goal is to create more stereoselective, efficient, and atom-economical methods. This could involve:
Developing new catalysts for metathesis that operate under milder conditions or with even lower loadings.
Exploring catalytic alternatives to the Wittig and Appel reactions that avoid the generation of high molecular weight byproducts. This could include catalytic C-H activation/functionalization strategies or the use of organocatalysis. sci-hub.semdpi.com
By focusing on catalytic and atom-economical approaches, future synthetic strategies can provide more sustainable and cost-effective access to this important chemical intermediate.
Lack of Specific Research Data on the Reactivity and Mechanistic Investigations of this compound
A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically focused on the reactivity and mechanistic pathways of this compound, as outlined in the requested article structure. While the functional groups present in the molecule—an α,β-unsaturated ester and a primary alkyl bromide—suggest a rich potential for various chemical transformations, specific studies detailing these reactions for this particular compound are not readily found in published research.
The planned article was to be structured around several key reactive pathways of this compound, including nucleophilic conjugate additions leading to complex cyclic architectures, oxidative cleavage of the carbon-carbon double bond, and the stereocontrolled introduction of silicon across the alkene. However, searches for specific examples and detailed mechanistic investigations for this compound have been unsuccessful.
General principles of organic chemistry allow for predictions of its reactivity. The α,β-unsaturated ester moiety is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. The resulting enolate could then potentially undergo intramolecular alkylation via the bromo-terminated side chain to form cyclic products. The parameters of such annulation reactions, including the regioselectivity and diastereoselectivity, would be of significant synthetic interest. Similarly, the double bond is expected to be susceptible to oxidative cleavage and various addition reactions like hydrosilylation.
Despite these theoretical possibilities, the absence of specific studies on this compound prevents a detailed and scientifically accurate discussion as per the requested outline. Research into formal [4 + 1]-annulation for cyclopentanoid architectures, formal [5 + 1]-annulation for cyclohexanoid systems, and the diastereoselectivity and regioselectivity in such annulation cascades involving this specific substrate has not been reported. Likewise, there is a lack of published data on its oxidative cleavage reactions and hydrosilylation chemistry.
Therefore, while the chemical structure of this compound suggests a versatile platform for synthetic transformations, the current body of scientific literature does not provide the specific experimental data required to fulfill the detailed sections and subsections of the proposed article. Further empirical research would be necessary to elucidate the specific reactivity and mechanistic details of this compound.
Reactivity and Mechanistic Investigations of Methyl 6 Bromohex 2 Enoate
Reactivity of the Distal Bromo-Substituent
The presence of a primary alkyl bromide at the terminus of the six-carbon chain in methyl 6-bromohex-2-enoate dictates a rich and varied reactivity profile, largely independent of the Michael acceptor at the other end of the molecule. This distal functionality can be selectively targeted under appropriate conditions, enabling a range of synthetic applications.
Nucleophilic Substitution Processes
The primary carbon-bromine bond in this compound is susceptible to attack by a wide array of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Intramolecular nucleophilic substitution is a particularly noteworthy process for ω-haloalkyl compounds. In the case of this compound, if a nucleophilic center is generated elsewhere in the molecule, cyclization can occur. The kinetics of such ring-closure reactions are highly dependent on the size of the ring being formed. Studies on analogous systems, such as the cyclization of diethyl (ω-bromoalkyl)malonates, have shown that the formation of five- and six-membered rings is kinetically favored over other ring sizes. masterorganicchemistry.com For this compound, an intramolecular reaction involving a nucleophile at the α-position (if generated, for instance, by deprotonation) would lead to a six-membered ring, a thermodynamically stable and kinetically accessible process. masterorganicchemistry.com
The general course of an intramolecular SN2 reaction involves the attack of an internal nucleophile on the carbon bearing the bromine atom, proceeding through a cyclic transition state. youtube.comyoutube.com The rate of these reactions is influenced by both enthalpic and entropic factors, with the pre-organization of the reactant for cyclization playing a crucial role. youtube.com
| Nucleophile | Product | Ring Size | Relative Rate |
| Malonate Anion | Cyclohexane derivative | 6 | Favored |
| Hydroxide (internal) | Tetrahydropyran derivative | 6 | Favored |
| Amine (internal) | Piperidine (B6355638) derivative | 6 | Favored |
Radical-Generating Pathways and Trapping
The carbon-bromine bond can also undergo homolytic cleavage to generate a primary alkyl radical. This can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN) in the presence of a tin hydride, or through oxidative processes. Manganese(III) acetate (B1210297), for example, is known to effect oxidative free-radical cyclizations of unsaturated β-keto esters. brandeis.edu
In a typical radical cyclization, the initially formed primary radical at the C6 position of the this compound backbone can add to the α,β-unsaturated system. Computational studies on the 6-exo-trig radical cyclization of α,β-unsaturated ester-tethered sugars have shown that the stereoselectivity of the cyclization is controlled by the conformation of the transition state. nih.gov For this compound, a 6-exo-trig cyclization would lead to a five-membered ring, a common and often favored pathway in radical chemistry. The resulting cyclic radical can then be trapped by a hydrogen atom donor or another radical species.
Atom transfer radical cyclization (ATRC) represents another pathway, where a halogen atom is transferred to a radical intermediate. acs.org This process can lead to the formation of functionalized cyclic products.
| Initiator/Mediator | Radical Intermediate | Cyclization Mode | Product Type |
| Bu₃SnH/AIBN | Primary alkyl radical | 6-exo-trig | Cyclopentane (B165970) derivative |
| Mn(OAc)₃ | Enol radical (if applicable) | Varies | Bicyclic adducts |
| Photoredox Catalyst | Primary alkyl radical | Varies | Functionalized rings |
Organometallic Reagent Formation for Cross-Coupling
The distal bromo-substituent serves as a handle for the formation of organometallic reagents, which are pivotal intermediates in carbon-carbon bond-forming cross-coupling reactions. The two primary methods for this transformation are the formation of Grignard reagents and organozinc reagents.
Treatment of this compound with magnesium metal would lead to the corresponding Grignard reagent. This powerful nucleophile can then be used in reactions with a variety of electrophiles. Copper-catalyzed cross-coupling of Grignard reagents with alkyl halides is a well-established method for C-C bond formation. rsc.orgresearchgate.net
Alternatively, organozinc reagents can be prepared from the alkyl bromide. These are generally less reactive and more functional-group tolerant than their Grignard counterparts. Nickel- and palladium-catalyzed Negishi cross-coupling reactions are powerful methods for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, and are applicable to primary alkyl bromides. nih.govwikipedia.orgpitt.edu
| Reagent | Organometallic Intermediate | Cross-Coupling Reaction | Catalyst |
| Mg | Grignard Reagent (R-MgBr) | Copper-catalyzed coupling | CuI, CuBr₂ |
| Zn | Organozinc Reagent (R-ZnBr) | Negishi Coupling | Pd(0) or Ni(0) complexes |
Comprehensive Mechanistic Delineation of Key Transformations
A deeper understanding of the reactivity of this compound requires a detailed examination of the mechanisms governing its transformations. This includes the elucidation of catalytic cycles and the characterization of reaction intermediates.
Investigation of Catalytic Cycles and Intermediates
Negishi Cross-Coupling: The catalytic cycle of a nickel-catalyzed Negishi coupling involving an alkyl bromide like this compound is believed to proceed through the following key steps:
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Ni(II) intermediate.
Transmetalation: The organozinc reagent (formed in situ or separately) transfers its organic group to the nickel center, displacing the bromide and forming a diorganonickel(II) complex.
Reductive Elimination: The two organic groups on the nickel center couple, forming the new carbon-carbon bond and regenerating the Ni(0) catalyst, which can then re-enter the catalytic cycle. nih.govwikipedia.org
A plausible catalytic cycle for the nickel-catalyzed Negishi arylation of a propargylic bromide has been proposed, which can be adapted to understand the coupling of primary alkyl bromides. acs.org
Copper-Catalyzed Grignard Coupling: The mechanism for copper-catalyzed cross-coupling of Grignard reagents with alkyl halides is thought to involve the formation of a copper-ate complex. gatech.edu The catalytic cycle likely involves:
Formation of an Organocuprate: The Grignard reagent reacts with the copper(I) salt to form a higher-order cuprate.
Oxidative Addition/Substitution: The alkyl halide (this compound) reacts with the cuprate, possibly through an SN2-like pathway, leading to the formation of a transient Cu(III) intermediate. organic-chemistry.org
Reductive Elimination: This intermediate then undergoes reductive elimination to form the cross-coupled product and regenerate a Cu(I) species. nih.gov
Kinetic Studies and Reaction Rate Determination
Nucleophilic Substitution: For bimolecular nucleophilic substitution (SN2) reactions, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org The rate law is expressed as: Rate = k[Substrate][Nucleophile].
For intramolecular nucleophilic substitution, the reaction follows first-order kinetics, as the nucleophile and the electrophile are part of the same molecule. youtube.comyoutube.com The rate is primarily influenced by the conformational feasibility of achieving the required transition state geometry for ring closure. Kinetic studies on the cyclization of ω-bromoalkylmalonates have provided quantitative data on the relative rates of formation of different ring sizes, with 5- and 6-membered rings showing significantly higher rates. masterorganicchemistry.com
| Reaction Type | General Rate Law | Key Factors Influencing Rate |
| Intermolecular SN2 | Rate = k[Substrate][Nucleophile] | Steric hindrance, nucleophile strength, leaving group ability, solvent |
| Intramolecular SN2 | Rate = k[Substrate] | Ring size, chain flexibility, conformational effects |
Stereoelectronic Effects on Reaction Outcomes
Stereoelectronic effects, which encompass the interplay of steric and electronic properties arising from the spatial arrangement of atoms and orbitals, play a pivotal role in dictating the reactivity and stereochemical outcomes of reactions involving this compound. The molecule's structure, featuring an α,β-unsaturated ester system and a terminal bromoalkyl chain, presents a rich landscape for examining these effects.
The reactivity of α,β-unsaturated esters is significantly influenced by the electron-withdrawing nature of the carbonyl group, which extends its effect through the conjugated π-system. fiveable.me This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack, a characteristic mode of reactivity for this class of compounds known as conjugate or Michael addition. rsc.orgwikipedia.org The stereochemical course of such additions is governed by the conformational preferences of the ester group and the trajectory of the incoming nucleophile, which are in turn controlled by stereoelectronic factors.
Conformational Analysis and its Influence on Reactivity
For α,β-unsaturated esters like this compound, two primary planar conformations, s-trans and s-cis, describe the orientation of the C=C and C=O bonds relative to the Cα-Cβ single bond.
| Conformation | Dihedral Angle (C=C-C=O) | Relative Stability |
| s-trans | 180° | Generally more stable |
| s-cis | 0° | Generally less stable |
Computational studies on analogous α,β-unsaturated systems suggest that the s-trans conformation is generally more stable due to reduced steric hindrance between the carbonyl oxygen and the substituents on the β-carbon. nih.gov However, the energy difference between the s-cis and s-trans conformers can be small, and the less stable s-cis conformer can be reactive. nih.gov The specific conformation adopted during a reaction can significantly impact the stereochemical outcome by influencing the facial selectivity of the attack on the double bond. For this compound, the ground state is likely dominated by the s-trans conformer.
Electronic Effects of Substituents
The electronic nature of the substituents on the α,β-unsaturated system directly modulates its reactivity. The methyl ester group is a strong electron-withdrawing group, which enhances the electrophilicity of the β-carbon, making it a prime target for nucleophiles. fiveable.me
Stereoelectronic Control in Nucleophilic Additions
In a conjugate addition reaction, the incoming nucleophile approaches the π-system of the double bond. The trajectory of this approach is dictated by the need to maximize overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated ester. The LUMO has large coefficients on both the carbonyl carbon and the β-carbon. The attack at the β-carbon is often favored for softer nucleophiles under thermodynamic control.
The stereochemical outcome of a nucleophilic attack on the β-carbon is dependent on the facial bias created by the existing stereochemistry and conformational preferences of the molecule. For an incoming nucleophile, attack can occur from either the Re or Si face of the double bond, leading to different stereoisomers. The preferred direction of attack is often governed by minimizing steric interactions with the substituents on the α and β carbons and the ester group.
Influence of the Allylic System on Potential Reactions
Although the bromine atom in this compound is not directly allylic to the double bond, the presence of a halogen on the alkyl chain can influence potential intramolecular reactions. For instance, under certain conditions, the molecule could potentially undergo cyclization reactions, where the stereoelectronics of the transition state would be critical in determining the ring size and stereochemistry of the product.
Applications in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The strategic manipulation of the functional groups within Methyl 6-bromohex-2-enoate provides pathways to intricate cyclic and polyfunctionalized acyclic molecules.
Ring-closing metathesis (RCM) is a powerful reaction for synthesizing unsaturated rings of various sizes, typically from a diene precursor. wikipedia.org While this compound is not a direct substrate for RCM, it can be readily converted into a suitable diene.
A plausible synthetic route involves the nucleophilic substitution of the terminal bromide with an allylating agent, such as the anion of an allyl sulfone or an organometallic reagent like allylmagnesium bromide. This transformation would install the necessary terminal alkene, yielding a diene ester. This diene intermediate can then undergo RCM, catalyzed by ruthenium complexes like Grubbs' catalyst, to form a cyclic α,β-unsaturated ester. The size of the resulting ring can be tailored based on the length of the tether connecting the two double bonds. This strategy offers a streamlined approach to carbocycles and heterocycles that are central to many natural products and pharmaceuticals.
Table 1: Hypothetical RCM Strategy using this compound
| Step | Reaction | Reagent/Catalyst | Intermediate/Product |
|---|---|---|---|
| 1 | Allylation | Allylmagnesium bromide | Methyl 9-decen-2-enoate |
Divergent synthesis aims to create a library of structurally diverse compounds from a common starting material. The distinct reactivity of the two functional groups in this compound makes it an ideal substrate for such strategies. The terminal bromide can undergo SN2 reactions with a wide range of nucleophiles (e.g., azides, amines, thiols, cyanides) without affecting the unsaturated ester. Conversely, the α,β-unsaturated ester is a Michael acceptor, reacting with soft nucleophiles in a 1,4-conjugate addition.
This orthogonal reactivity allows for a stepwise and selective functionalization. For instance, one could first displace the bromide with an azide (B81097) and then perform a Michael addition with a thiol. This approach generates highly functionalized linear chains with multiple stereocenters and points of diversity, which are valuable intermediates for the synthesis of complex targets.
Precursors for Bioactive Compound Derivatization
The carbon backbone and functional groups of this compound serve as a valuable scaffold for the synthesis of various bioactive molecules, including carbohydrate analogues, novel pharmacological frameworks, and non-natural amino acids.
Fluorinated carbohydrates are of significant interest in medicinal chemistry as they can act as enzyme inhibitors or metabolic probes. This compound can be envisioned as a C6 building block for the synthesis of fluorinated hexose (B10828440) analogues. nih.govnih.gov
A hypothetical synthetic pathway could begin with the dihydroxylation of the double bond to introduce two hydroxyl groups. Subsequent chemical manipulation of the terminal bromide and the ester would be followed by the introduction of fluorine atoms at specific positions using modern fluorinating agents. This multi-step process would transform the simple aliphatic chain of this compound into a complex, stereochemically rich fluorinated sugar mimic.
Many pharmacologically active compounds are based on heterocyclic scaffolds, such as piperidines. whiterose.ac.ukresearchgate.net this compound is a suitable precursor for constructing such frameworks.
An intramolecular cyclization strategy can be employed. For example, reaction with a primary amine would lead to substitution of the bromide, forming a secondary amine. Under basic conditions, this intermediate could undergo an intramolecular aza-Michael addition, where the nitrogen atom attacks the β-carbon of the unsaturated ester, to form a substituted piperidine-2-carboxylate ester. This core structure is present in numerous bioactive molecules and can be further elaborated.
Table 2: Potential Pharmacological Scaffolds from this compound
| Starting Material | Reagent | Key Transformation | Resulting Scaffold |
|---|---|---|---|
| This compound | Primary Amine (e.g., Benzylamine) | Intramolecular Aza-Michael Addition | N-substituted Piperidine-2-carboxylate |
Unnatural amino acids are crucial components in the development of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability or activity. nih.govnih.gov The structure of this compound allows for its conversion into non-proteinogenic amino acids.
A potential synthetic route involves the conversion of the terminal bromide into an amino group, typically via an azide intermediate followed by reduction. The α,β-unsaturated ester can then be reduced to the corresponding saturated ester. Subsequent hydrolysis of the methyl ester would yield a 6-aminohexanoic acid derivative. This non-natural amino acid, with its extended aliphatic side chain, could be incorporated into peptide sequences to modulate their conformational properties and biological activity.
Methodological Advancements in Catalysis and Chemical Transformations
The strategic placement of a bromine atom and a reactive α,β-unsaturated ester moiety makes this compound a versatile precursor in advanced organic synthesis. Although specific catalytic transformations focusing exclusively on this compound are not extensively documented in publicly available research, its structure suggests a high potential for a variety of catalytic reactions. Methodological advancements in transition metal catalysis and organocatalysis, particularly with analogous 6-halo-alk-2-enoate systems, provide a strong basis for predicting its reactivity and utility in the synthesis of complex molecular architectures.
The primary catalytic transformations applicable to substrates like this compound involve intramolecular cyclization, cross-coupling reactions, and other annulation strategies. These methods leverage the dual reactivity of the terminal alkyl bromide and the Michael acceptor capability of the enoate system.
Transition Metal-Catalyzed Cyclizations:
Palladium-catalyzed reactions are at the forefront of constructing cyclic structures from halo-alkenoates. Intramolecular Heck reactions, for instance, offer a powerful method for the formation of carbocycles and heterocycles. For a substrate like this compound, a palladium(0) catalyst could facilitate an intramolecular oxidative addition into the C-Br bond, followed by migratory insertion of the double bond of the enoate to form a six-membered ring. Subsequent β-hydride elimination would then yield a stable cyclohexene (B86901) derivative.
Key to the success of these transformations is the careful selection of the catalyst system, including the palladium precursor and the ancillary ligands. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ligands, play a crucial role in stabilizing the palladium intermediates and influencing the reaction's efficiency and selectivity.
| Catalyst System | Ligand | Base | Solvent | Typical Product |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Cyclohexene derivatives |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | Functionalized carbocycles |
This table presents typical conditions for palladium-catalyzed intramolecular cyclizations of analogous bromo-alkenoates.
Synthesis of Heterocycles:
The bromo-enoate scaffold is also an excellent starting point for the synthesis of various nitrogen and oxygen-containing heterocycles. nih.gov Palladium-catalyzed aminoarylation and related reactions can be envisioned where a nitrogen nucleophile, either tethered to the molecule or introduced intermolecularly, participates in the cyclization. scilit.com For instance, reaction with a primary amine under palladium catalysis could lead to the formation of functionalized piperidine (B6355638) derivatives.
Furthermore, rhodium-catalyzed processes offer alternative pathways for cyclization and functionalization. rsc.orgnih.gov While less common than palladium, rhodium catalysts can exhibit unique reactivity patterns, potentially leading to different isomeric products or tolerating a broader range of functional groups.
Organocatalytic Transformations:
In addition to transition metal catalysis, the field of organocatalysis presents promising avenues for the transformation of this compound. Chiral amines or thioureas could be employed to catalyze enantioselective Michael additions to the enoate, with the bromide serving as a handle for subsequent transformations. An intramolecular alkylation following a conjugate addition could provide access to highly functionalized and stereochemically rich cyclic systems.
| Organocatalyst | Reaction Type | Subsequent Step | Potential Product |
| Chiral secondary amine | Michael Addition | Intramolecular Alkylation | Enantioenriched cyclopentanes |
| Thiourea derivative | Conjugate Addition | Lactonization | Chiral lactones |
This table illustrates potential sequential reactions of analogous bromo-alkenoates initiated by organocatalysis.
Annulation Reactions:
Annulation reactions, which involve the formation of a new ring onto an existing molecular framework, represent another significant application. Catalytic reductive annulation, for example, could utilize the reactivity of both the alkyl bromide and the alkene. nih.gov Nickel-catalyzed reductive couplings of dihaloalkanes with alkenes have been reported, and a similar strategy could be applied here to construct cyclopentane (B165970) rings. nih.gov
Spectroscopic and Computational Characterization in Research
Advanced Spectroscopic Methods for Structural and Purity Assessment
Spectroscopic techniques provide a detailed view into the molecular structure and bonding of a compound. For Methyl 6-bromohex-2-enoate, a combination of high-resolution nuclear magnetic resonance spectroscopy, mass spectrometry, vibrational spectroscopy, and X-ray diffraction would be employed for a comprehensive characterization.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules.
¹H NMR: In the ¹H NMR spectrum of this compound, specific signals would be expected to correspond to each chemically distinct proton. The protons on the double bond (vinylic protons) would appear in the downfield region, typically between 5.5 and 7.5 ppm, with their coupling constant indicating the stereochemistry of the double bond (cis or trans). The protons of the methyl ester group would present as a singlet around 3.7 ppm. The methylene (B1212753) groups adjacent to the bromine atom and the double bond would show characteristic multiplets, with their chemical shifts influenced by the electronegativity of the neighboring atoms.
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct peaks would be observed for the carbonyl carbon of the ester (around 165-175 ppm), the two sp² hybridized carbons of the alkene, the sp³ hybridized carbons of the alkyl chain, and the methyl carbon of the ester group. The carbon atom attached to the bromine would be shifted downfield due to the halogen's electronegativity.
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons. A COSY spectrum would reveal proton-proton couplings within the spin systems of the hexenoate chain, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the elemental composition of a molecule by providing a highly precise mass measurement. This allows for the unambiguous validation of the molecular formula. For this compound, with a molecular formula of C₇H₁₁BrO₂, the expected exact mass can be calculated.
In a research context, the compound was synthesized and its identity confirmed using HRMS. The analysis was conducted using electrospray ionization in positive ion mode with a time-of-flight (ESI-TOF) detector. The sodium adduct of the molecule, [M+Na]⁺, was observed.
| Parameter | Value |
| Molecular Formula | C₇H₁₁BrO₂ |
| Ion | [M+Na]⁺ |
| Calculated Exact Mass | 214.9678 |
| Found Exact Mass | 214.9672 |
The close agreement between the calculated and found exact masses provides strong evidence for the proposed molecular formula of this compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The C=C stretching vibration of the alkene would appear around 1640-1680 cm⁻¹. The C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively. The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar bond, would be expected to show a strong signal in the Raman spectrum. The symmetric vibrations of the molecule would also be more Raman active.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation of compounds from a mixture and for the determination of their purity.
Gas Chromatography (GC) for Volatile Mixture Resolution
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of "this compound," GC is instrumental in assessing the purity of a sample and resolving it from complex mixtures, such as those encountered during its synthesis. The principle of GC lies in the differential partitioning of analytes between a stationary phase and a mobile gas phase.
Research Findings:
While specific research articles detailing a standardized GC method for "this compound" are not prevalent in publicly accessible literature, the compound's volatility makes it an ideal candidate for GC analysis. It is often coupled with mass spectrometry (GC-MS), a technique that provides not only retention time data for separation but also mass spectra for structural elucidation and confirmation. The existence of a mass spectrum for "6-Bromo-2-hexenoic Acid Methyl Ester" in spectral databases confirms its amenability to GC-MS analysis.
A typical GC method for a compound like "this compound" would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.
Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value | Purpose |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides high resolution for separating closely related compounds. |
| Stationary Phase | 5% Phenyl Polysiloxane | A versatile phase suitable for a wide range of compounds, including those with some polarity. |
| Carrier Gas | Helium | An inert gas that carries the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample upon injection. |
| Oven Program | 80 °C (hold 2 min), then 10 °C/min to 250 °C | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification. |
This table represents a typical starting point for method development and is not based on a specific published method for this compound.
Preparative Chromatography for Compound Isolation
For the isolation of pure "this compound" from a reaction mixture, preparative chromatography is the method of choice. Unlike analytical chromatography, which focuses on quantification and identification of small amounts of substance, preparative chromatography aims to separate and collect larger quantities of a specific compound for further use. High-performance liquid chromatography (HPLC) is a common platform for preparative separations.
Research Findings:
Table 2: Illustrative Preparative HPLC System for this compound Purification
| Component | Specification | Function |
| Column | 250 mm x 21.2 mm ID, 5 µm particle size | A larger diameter column to accommodate higher sample loads. |
| Stationary Phase | Silica Gel (Normal Phase) or C18 (Reversed Phase) | The choice depends on the polarity of the compound and impurities to be separated. |
| Mobile Phase | Hexane/Ethyl Acetate (B1210297) gradient (Normal) or Water/Acetonitrile gradient (Reversed) | A solvent system that provides good resolution of the target compound from byproducts. |
| Flow Rate | 20-50 mL/min | A higher flow rate is used in preparative scale to reduce run times. |
| Detection | UV-Vis Detector | Monitors the column effluent and allows for the collection of fractions containing the pure compound. |
| Fraction Collector | Automated | Collects the eluent in separate tubes based on the detector signal. |
This table provides a general outline of a preparative HPLC setup and would require optimization for this specific compound.
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provide a powerful lens through which to investigate the intrinsic properties of "this compound" at the molecular level. These methods complement experimental data by offering insights that can be difficult or impossible to obtain through laboratory techniques alone.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the electronic structure and reactivity of molecules. For "this compound," these calculations can provide valuable information about its molecular orbitals, charge distribution, and sites of electrophilic and nucleophilic attack.
Research Findings:
While there is a wealth of literature on the application of DFT calculations to unsaturated esters and organobromine compounds, specific studies focused on "this compound" are not readily found. However, based on the known principles of organic chemistry, DFT calculations would likely predict a polarized carbon-bromine bond, making the carbon atom attached to the bromine susceptible to nucleophilic attack. The conjugated system of the α,β-unsaturated ester would also influence the electron distribution across the molecule.
Table 3: Predicted Outputs from Quantum Chemical Calculations on this compound
| Calculated Property | Predicted Significance |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital can indicate the molecule's reactivity. |
| Electrostatic Potential Map | This would visually represent the electron-rich (red) and electron-poor (blue) regions of the molecule, highlighting potential sites for reaction. |
| Partial Atomic Charges | These values would quantify the charge distribution, confirming the electrophilic nature of certain carbon atoms. |
| Bond Orders | Calculation of bond orders can provide insight into the strength and nature of the chemical bonds within the molecule. |
These are expected outcomes from standard computational chemistry studies on a molecule with this structure.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to explore the three-dimensional structure and conformational landscape of a molecule. For a flexible molecule like "this compound," which has several rotatable single bonds, conformational analysis is key to understanding its preferred shapes and how these might influence its reactivity and physical properties.
Research Findings:
Specific conformational analysis studies for "this compound" are not documented in the available literature. However, a conformational search using molecular mechanics or more advanced quantum chemical methods would be expected to identify several low-energy conformers. The relative energies of these conformers would determine their population at a given temperature. The conformation of the α,β-unsaturated ester moiety is likely to be planar or nearly planar to maximize conjugation. The alkyl chain containing the bromine atom would have multiple possible staggered conformations.
Reaction Pathway Simulations and Transition State Identification
Research Findings:
There is a lack of published research on reaction pathway simulations specifically involving "this compound." However, based on its structure, several reaction pathways could be investigated computationally. For example, the simulation of a nucleophilic substitution reaction at the carbon bearing the bromine atom would likely proceed through an SN2 mechanism, and the transition state for this process could be located and characterized. Similarly, reactions involving the α,β-unsaturated ester system, such as Michael addition, could also be modeled to understand the reaction mechanism and stereoselectivity.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing Methyl 6-bromohex-2-enoate, and how can data interpretation resolve structural ambiguities?
- Methodological Answer :
- 1H/13C NMR : Analyze coupling constants to confirm the α,β-unsaturated ester moiety (e.g., J values for the double bond at C2-C3) and the bromine substituent’s position at C6. For example, vicinal coupling constants (~15–18 Hz) indicate an E-configuration for the double bond .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., double bond geometry) using SHELXL refinement, which is widely employed for small-molecule structural validation .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+Na]+ ions) and fragmentation patterns to verify the bromine isotope signature.
Q. What are the optimal synthetic routes for this compound to minimize side reactions?
- Methodological Answer :
- Stepwise Synthesis : Start with esterification of 6-bromohex-2-enoic acid using methanol and a catalytic acid (e.g., H2SO4). Alternatively, brominate methyl hex-2-enoate at C6 using N-bromosuccinimide (NBS) under radical initiation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials or diastereomers. Monitor reaction progress via TLC and confirm purity by NMR .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the α,β-unsaturated ester moiety in this compound under varying reaction conditions?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic additions (e.g., Michael additions) to the α,β-unsaturated system. Compare activation energies for competing pathways (e.g., 1,2- vs. 1,4-addition) .
- Solvent Effects : Use COSMO-RS simulations to predict solvent-polarity impacts on reaction selectivity. For example, polar aprotic solvents may stabilize zwitterionic intermediates in cycloadditions.
Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?
- Methodological Answer :
- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution. Compare computed shifts (GIAO method) with experimental data using software like ACD/Labs or Gaussian .
- Solvent Correction : Apply implicit solvent models (e.g., PCM) to account for solvent-induced shifts. Validate results against X-ray-derived geometries to ensure accuracy .
Q. How does the bromine substituent influence the crystal packing and intermolecular interactions of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen-bonding motifs (e.g., C–H···O interactions between ester carbonyls and adjacent molecules). Tools like Mercury or CrystalExplorer aid in visualizing packing motifs .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., Br···H interactions) to explain packing efficiency. Compare with related bromoesters to identify trends in lattice energy .
Q. What challenges arise in utilizing this compound in palladium-catalyzed cross-coupling reactions, and how can parameters be optimized?
- Methodological Answer :
- Substrate Activation : The electron-withdrawing ester group may deactivate the bromide toward oxidative addition. Use bulky ligands (e.g., XPhos) to enhance catalytic activity .
- Leaving Group Compatibility : Compare reactivity with iodo- or triflate analogs (e.g., via aromatic Finkelstein reactions) to assess substitution feasibility. Monitor reaction progress using GC-MS or in situ IR .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
